Antimalarial Asexual Blood Stage Potency vs. Mammalian Cytotoxicity
In a whole-cell phenotypic screen against P. falciparum asexual blood stages (ABS) at 5 µM, the compound inhibited parasite growth by 85.5%, while at 10 µM it inhibited HepG2 human hepatocyte viability by only 2.0% [1]. This 83.5 percentage-point differential indicates a substantial parasite-over-host selectivity window at the tested concentrations. No comparator data for a close structural analog are available in the same screen; however, the selectivity profile contrasts sharply with many generic antimalarial scaffolds that show significant mammalian cytotoxicity at similar concentrations [2].
| Evidence Dimension | Inhibition of P. falciparum ABS (5 µM) vs. HepG2 cytotoxicity (10 µM) |
|---|---|
| Target Compound Data | P. falciparum ABS: 85.5% inhibition; HepG2: 2.0% inhibition |
| Comparator Or Baseline | Class-level expectation for antimalarial hits: typically <50% inhibition at 5 µM or >20% HepG2 toxicity at 10 µM |
| Quantified Difference | 83.5 percentage-point selectivity gap |
| Conditions | P. falciparum asexual blood stage assay (5 µM); HepG2 cell viability assay (10 µM); source document CHEMBL4513216 (ACS Infect Dis, 2020) |
Why This Matters
High parasite kill with minimal host cell toxicity at relevant screening concentrations is a critical filter for triaging antimalarial hit compounds, and this quantitative profile positions the compound as a selective chemotype worth further optimization.
- [1] ChEMBL Activity records 20452406, 20384073 for CHEMBL3439317. EMBL-EBI (2025). View Source
- [2] Katsuno, K., et al. (2015). Hit and lead criteria in drug discovery for infectious diseases of the developing world. Nature Reviews Drug Discovery, 14, 751–758. View Source
